(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1899976
CAS No.
223906-37-4
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

CAS Number

223906-37-4

Product Name

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1

InChI Key

URUDVMKJOXKZHR-GFCCVEGCSA-N

SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone compound with the molecular formula C16H15NO2C_{16}H_{15}NO_2. It features a five-membered heterocyclic ring containing one nitrogen atom and is characterized by two phenyl groups and a methyl substituent on the oxazolidinone skeleton. This compound is significant in organic chemistry, particularly in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.

  • Chiral Building Block

    The presence of a chiral center (designated by (R) in the name) makes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one a valuable building block for the synthesis of other chiral molecules. Chiral molecules are essential in drug development as they can interact with biological targets in a specific way. This compound could potentially serve as a starting material for the synthesis of new drugs or other bioactive molecules.

  • Asymmetric Synthesis

    The chiral nature of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could also be exploited in asymmetric synthesis reactions. Asymmetric synthesis allows for the selective production of one enantiomer (mirror image) of a molecule over the other. This is crucial in many areas of research, particularly in drug development where only one enantiomer may have the desired therapeutic effect.

  • Investigation of Oxazolidinone Properties

    Research on (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could contribute to a broader understanding of the properties and potential applications of oxazolidinones in general. By studying its reactivity and biological activity, researchers can gain insights into the design and development of new oxazolidinone-based drugs with various therapeutic applications.

The chemical reactivity of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one primarily involves nucleophilic substitutions and carbonylation reactions. For instance, it can undergo cyclocarbonylation, where carbon monoxide is inserted into the nitrogen atom of the oxazolidinone ring. The reaction conditions typically involve solvents such as 1,2-dimethoxyethane at elevated temperatures and pressures, leading to high yields of the desired product .

Moreover, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can act as a chiral auxiliary in various reactions, facilitating the synthesis of enantiomerically enriched compounds through its ability to form stable intermediates.

Research indicates that oxazolidinones possess notable biological activities, particularly as antibacterial agents. The structure of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one allows it to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is similar to that of other oxazolidinone derivatives, which have been developed into clinically important antibiotics like linezolid .

Additionally, studies have shown that this compound exhibits potential anti-inflammatory properties, which may be attributed to its ability to modulate immune responses.

The synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can be achieved through several methods:

  • Direct Carbonylation: This method involves reacting β-amino alcohols with carbon monoxide in the presence of palladium catalysts. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the oxazolidinone ring .
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries during reactions can lead to the formation of this compound with high enantioselectivity. The use of protecting groups and subsequent deprotection steps are common in this approach .
  • Alternative Synthetic Routes: Other methods include using activated carbonyl derivatives instead of carbon monoxide or employing different catalytic systems that allow for milder reaction conditions .

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one finds applications primarily in medicinal chemistry as a chiral building block for synthesizing various pharmaceuticals. Its role as a chiral auxiliary is particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for drug development.

Furthermore, due to its antibacterial properties, it serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Interaction studies involving (R)-4-Methyl-5,5-diphenyloxazolidin-2-one focus on its binding affinity with biological targets such as ribosomal RNA. These studies help elucidate its mechanism of action as an antibiotic and its potential interactions with other drugs or biological molecules.

Research has shown that modifications to the oxazolidinone structure can influence its biological activity and interaction profiles, making it essential for further investigation in drug design .

Several compounds exhibit structural similarities to (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneOxazolidinoneContains isopropyl group; used as chiral auxiliary
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneOxazolidinoneLacks diphenyl groups; different steric properties
(4R,5S)-cis-4,5-Diphenyloxazolidin-2-oneOxazolidinoneDifferent stereochemistry; potential variations in biological activity
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneOxazolidinoneSimilar methyl substitution; different chirality

The unique combination of two phenyl groups and a methyl substituent distinguishes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one from other similar compounds. This structural arrangement contributes to its specific reactivity and biological properties.

XLogP3

3.2

Wikipedia

(4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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